Acetic acid;1,4-dithiane-2,5-diol
Description
Acetic acid;1,4-dithiane-2,5-diol (CAS: 40018-26-6) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈O₂S₂. It exists as a dimer of α-mercaptoacetaldehyde, forming a six-membered ring structure with two sulfur atoms and two hydroxyl groups at positions 2 and 3. This compound is a versatile synthon in organic synthesis due to its dual functional groups: an electrophilic aldehyde (-CHO) and a nucleophilic thiol (-SH). It is widely employed in constructing sulfur-rich heterocycles, such as tetrahydrothiophenes, thiophenes, and spirocyclic systems, which are critical in pharmaceuticals and materials science .
Key applications include:
- Antiviral Drug Synthesis: Used as a key intermediate in the synthesis of lamivudine (3TC) and emtricitabine (FTC), nucleoside reverse transcriptase inhibitors. The condensation of L-menthyl glyoxate hydrate with 1,4-dithiane-2,5-diol forms critical intermediates for enantiomerically pure antiviral agents .
- Organocatalysis: Enables enantioselective tandem reactions (e.g., [3+3]/[3+2]-cycloadditions) with chiral squaramide catalysts, yielding complex tetrahydrothiophene derivatives .
- Green Chemistry: Solvent-free annulation with cyanopyridines under grinding conditions achieves 95% yields of hydroxy-thiazoline-substituted pyridines .
Properties
CAS No. |
90200-29-6 |
|---|---|
Molecular Formula |
C8H16O6S2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
acetic acid;1,4-dithiane-2,5-diol |
InChI |
InChI=1S/C4H8O2S2.2C2H4O2/c5-3-1-7-4(6)2-8-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4) |
InChI Key |
YNPZGROQOWBSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1C(SCC(S1)O)O |
Origin of Product |
United States |
Preparation Methods
Dimerization of α-Mercaptoacetaldehyde
1,4-Dithiane-2,5-diol is the stable dimer of α-mercaptoacetaldehyde (HSCH₂CHO), a compound that cannot be isolated in monomeric form due to rapid polymerization. The dimerization occurs spontaneously under acidic or neutral aqueous conditions, driven by the formation of a thermodynamically favorable six-membered ring.
Mechanism :
The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic aldehyde carbon, followed by cyclization:
$$
2 \, \text{HSCH}2\text{CHO} \xrightarrow{\text{H}^+} \text{1,4-DTD} + \text{H}2\text{O}
$$
This process is typically conducted in aqueous or alcoholic solvents at ambient temperature, yielding 1,4-DTD in >80% purity. Industrial protocols often use acetic acid as a catalyst, which enhances reaction rates by protonating the aldehyde group.
Challenges :
Patent-Scale Synthesis via Crystallization (DE3149653A1)
A patented method (DE3149653A1) describes the large-scale production of high-purity 1,4-DTD (melting point: 108–110°C).
Procedure :
- Precursor preparation : Chloroacetaldehyde dimethyl acetal is reacted with ethane-1,2-dithiol in toluene-water under reflux.
- Acid hydrolysis : The intermediate dithiolane is treated with concentrated HCl to release α-mercaptoacetaldehyde.
- Dimerization and crystallization : The crude product is dissolved in ethanol, acidified with HCl, and cooled to precipitate pure 1,4-DTD.
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol-water (3:1) | Maximizes solubility during crystallization |
| HCl Concentration | 1.5 M | Prevents over-acidification |
| Cooling Rate | 0.5°C/min | Enhances crystal purity |
This method achieves >95% purity and is favored in pharmaceutical applications where trace impurities must be minimized.
Alternative Routes from 1,3-Dithiolane Derivatives
Parham’s ring expansion strategy, originally developed for 1,4-dithiins, has been adapted for 1,4-DTD synthesis:
Steps :
- Condense ethane-1,2-dithiol with chloroacetaldehyde dimethyl acetal to form 1,3-dithiolane.
- Reflux in toluene-water to induce 1,2-sulfur migration, forming 1,4-dithiane intermediates.
- Hydrolyze under mild acidic conditions (pH 4–5) to yield 1,4-DTD.
Advantages :
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Dimerization | 75–85 | 80–90 | Moderate | Requires in situ monomer generation |
| Patent crystallization | 90–95 | >95 | High | Energy-intensive cooling steps |
| Parham ring expansion | 70–80 | 85–90 | High | Multi-step synthesis |
Industrial producers favor the patent method for its reproducibility, while academic labs often use dimerization for its simplicity.
Reaction Optimization and Byproduct Control
Acid Catalysis and Solvent Effects
Acetic acid is the preferred catalyst for dimerization, achieving optimal results at 0.1–0.5 equivalents. Polar aprotic solvents (e.g., DMF) increase reaction rates but risk forming sulfonium byproducts.
Dehydration Mitigation
To suppress 1,4-dithiin formation:
Industrial Applications and Case Studies
1,4-DTD’s utility is exemplified in syntheses of:
Chemical Reactions Analysis
Types of Reactions: 1,4-Dithiane-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to participate in sulfa-Michael/aldol cascade reactions and [3+3] cycloaddition reactions with azomethine imines .
Common Reagents and Conditions: Common reagents used in reactions with 1,4-dithiane-2,5-diol include potassium carbonate, DABCO (1,4-diazabicyclo[2.2.2]octane), and methanol . These reagents facilitate the formation of various sulfur-containing heterocycles and other functionalized compounds.
Major Products: The major products formed from reactions involving 1,4-dithiane-2,5-diol include tetrahydrothiophenes, thiophenes, and other sulfur-containing heterocycles . These products are valuable intermediates in the synthesis of bioactive compounds and pharmaceuticals.
Scientific Research Applications
1,4-Dithiane-2,5-diol is widely used in scientific research due to its versatility as a synthon for sulfur-containing heterocycles. It is employed in the synthesis of bioactive compounds, including antivirals, antibiotics, and antitumor agents . Additionally, it is used in the development of serine protease inhibitors, metallo-beta-lactamase inhibitors, and phytogrowth inhibitors .
Mechanism of Action
The mechanism of action of 1,4-dithiane-2,5-diol involves the cleavage of the dithiane ring to form mercaptoacetaldehyde, which then participates in various reactions. For example, in the presence of DABCO and methanol, mercaptoacetaldehyde undergoes nucleophilic attack and intramolecular cyclization to form the final products . This mechanism highlights the compound’s ability to act as both an electrophile and a nucleophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Research Findings and Data Tables
Table 1: Reaction Yields and Selectivity
Table 2: Physicochemical Properties
| Property | 1,4-Dithiane-2,5-Diol | 2,5-Dimethyl Derivative |
|---|---|---|
| Molecular Weight | 152.24 g/mol | 180.30 g/mol |
| Solubility | Polar solvents | Low polarity solvents |
| Melting Point | 97–100°C | Not reported |
| Safety (SDS) | Irritant (skin/eyes) | Similar precautions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
